2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Vue d'ensemble

Description

“2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” is a chemical compound. It is also known as 2-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide hydrochloride . The compound is related to 4-Aminotetrahydropyran , which is a heterocyclic building block .

Physical and Chemical Properties Analysis

The compound 4-Aminotetrahydropyran, which is related to “this compound”, has a molecular weight of 101.15, and it is a liquid with a refractive index of n20/D 1.463 and a density of 0.977 g/cm3 at 25 °C .Applications De Recherche Scientifique

Synthesis Methodologies and Chemical Transformations

A variety of synthesis methodologies and chemical transformations involving related compounds to 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide have been explored, emphasizing the diversity in chemical reactions and the potential for generating complex molecules. For instance, one study describes an efficient synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides via a four-component reaction, highlighting the mild conditions and environmentally friendly approach of the synthesis process (Guolan Dou, Deming Wang, Xiaoxing Zhong, D. Shi, 2013). Another research demonstrates the synthesis of dicarboxylic acid amides and diamides based on [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, showcasing the versatility of nonaromatic amines in producing N,N'-disubstituted oxamides and N-aryloxamides (A. A. Aghekyan, G. G. Mkryan, R. E. Muradyan, A. E. Tumajyan, 2018).

Heterocyclic Compound Formation

Research into the formation of heterocyclic compounds using related chemical structures provides insight into the complex chemistry involved in creating biologically relevant molecules. For example, the synthesis of 5,8-diamino-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines demonstrates the intricate reactions required to produce such structures, potentially offering a route to novel compounds with unique properties (E. Paronikyan, S. Dashyan, N. S. Minasyan, G. M. Stepanyan, 2016).

Complexes and Coordination Chemistry

The study of complexes and coordination chemistry involving similar compounds provides valuable information on the potential for creating complex structures with specific functionalities. One research effort explores the complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide and related ligands, illustrating the variety of structures and coordination modes that can be achieved, which could be of interest for catalysis or material science applications (Tyler Palombo, Phil Liebing, Sara J. Hildebrand, Quentin R. Patrikus, A. Assarsson, Ling Wang, D. S. Amenta, F. Engelhardt, F. Edelmann, J. W. Gilje, 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Similar compounds have been noted to have good in vitro adme and in vivo pharmacokinetic characteristics .

Analyse Biochimique

Biochemical Properties

2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction context . Additionally, this compound can form complexes with proteins, altering their conformation and stability, which can impact various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . These pathways are crucial for regulating cell growth, differentiation, and survival. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific enzymes and proteins, resulting in either inhibition or activation of their activity . For instance, this compound can bind to the active site of enzymes, blocking substrate access and thereby inhibiting enzyme activity. Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance enzyme activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression by modulating the activity of transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of specific genes, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and metabolism . These temporal effects are important to consider when designing experiments and interpreting results involving this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological processes, while higher doses can lead to significant biological effects . For example, low doses of this compound may only slightly modulate enzyme activity or gene expression, whereas higher doses can result in pronounced changes in cellular metabolism, signaling pathways, and overall cellular function . Additionally, high doses of this compound may induce toxic or adverse effects, such as cellular stress, apoptosis, or necrosis . These dosage-dependent effects are critical for determining the appropriate concentration of the compound for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by aminotransferases, dehydrogenases, and other enzymes involved in amino acid and carbohydrate metabolism . These metabolic reactions often result in the formation of intermediate metabolites, which can further participate in other biochemical processes . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as amino acid transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its interactions with targeting proteins and signaling sequences . For example, this compound may contain specific amino acid sequences that facilitate its transport into the nucleus, where it can interact with DNA and regulatory proteins . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the localization and activity of this compound within the cell .

Propriétés

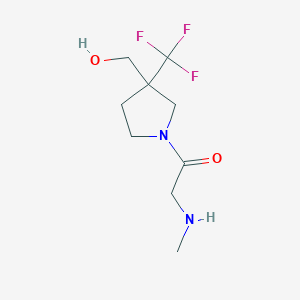

IUPAC Name |

2-amino-N-ethyl-N-(oxan-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUIFUHAISSIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477390.png)

![(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477391.png)

![2-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1477392.png)